molecular formula C7H9ClN2 B3047906 4-Pyridinamine, 3-chloro-2-ethyl- CAS No. 148401-40-5

4-Pyridinamine, 3-chloro-2-ethyl-

Cat. No.: B3047906
CAS No.: 148401-40-5
M. Wt: 156.61 g/mol
InChI Key: RZLBORQXOMFDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinamine, 3-chloro-2-ethyl- is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and an ethyl group at the 2-position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3-chloro-2-ethyl- can be achieved through various synthetic routes. One common method involves the chlorination of 2-ethylpyridine followed by amination. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: In industrial settings, the production of 4-Pyridinamine, 3-chloro-2-ethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinamine, 3-chloro-2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridines, N-oxides, and biaryl compounds, which have various applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Pyridinamine, 3-chloro-2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3-chloro-2-ethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

  • 4-Pyridinamine, 2-chloro-3-ethyl-
  • 4-Pyridinamine, 3-chloro-2-methyl-
  • 4-Pyridinamine, 3-bromo-2-ethyl-

Comparison: Compared to its analogs, 4-Pyridinamine, 3-chloro-2-ethyl- exhibits unique reactivity due to the presence of both the chlorine and ethyl substituents. This combination allows for specific substitution patterns and reactivity profiles, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-chloro-2-ethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-6-7(8)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBORQXOMFDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472754
Record name 4-Pyridinamine, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148401-40-5
Record name 4-Pyridinamine, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinamine, 3-chloro-2-ethyl-
Reactant of Route 2
Reactant of Route 2
4-Pyridinamine, 3-chloro-2-ethyl-
Reactant of Route 3
Reactant of Route 3
4-Pyridinamine, 3-chloro-2-ethyl-
Reactant of Route 4
Reactant of Route 4
4-Pyridinamine, 3-chloro-2-ethyl-
Reactant of Route 5
Reactant of Route 5
4-Pyridinamine, 3-chloro-2-ethyl-
Reactant of Route 6
Reactant of Route 6
4-Pyridinamine, 3-chloro-2-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.